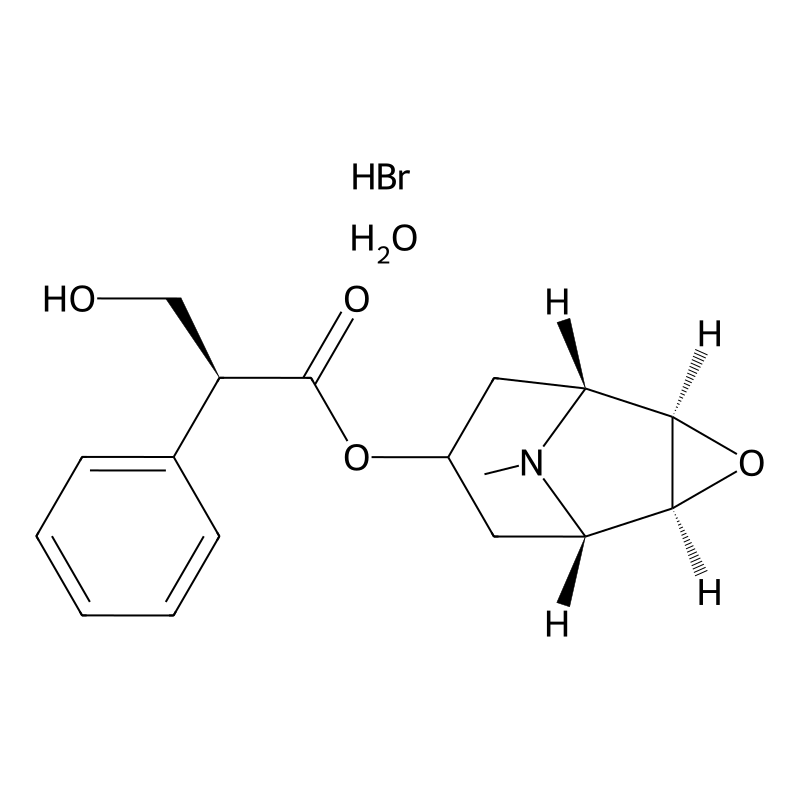

Scopolamine hydrobromide

C17H22BrNO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C17H22BrNO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Scopolamine hydrobromide is a tropane alkaloid derived from the plant family Solanaceae, particularly from species such as Datura and Atropa belladonna. It is chemically recognized as 6β,7β-epoxy-3α-tropanyl 2-hydroxy-2-phenylpropanoate hydrobromide. This compound is primarily used for its anticholinergic properties, which involve blocking the action of acetylcholine at muscarinic receptors in the nervous system. Scopolamine hydrobromide is commonly utilized in medical settings to prevent motion sickness, treat postoperative nausea and vomiting, and manage excessive salivation during surgery .

Scopolamine hydrobromide acts as a muscarinic antagonist, binding to muscarinic acetylcholine receptors in the nervous system []. This disrupts the signaling of the neurotransmitter acetylcholine, leading to various effects depending on the location of the receptors. In the central nervous system, it can influence memory, cognition, and sedation [].

Anticholinergic properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors in the nervous system. This translates to its ability to block the action of the neurotransmitter acetylcholine, leading to various physiological effects [].

Antimuscarinic effects

By blocking acetylcholine, scopolamine can produce a range of antimuscarinic effects, including:

- Decreased nausea and vomiting: This makes it a valuable tool in managing postoperative nausea and vomiting (PONV) and motion sickness.

- Central nervous system (CNS) depression: Scopolamine can induce drowsiness, sedation, and amnesia, making it potentially useful in studies investigating memory and learning processes.

- Peripheral effects: These include decreased salivation, dry mouth, and relaxation of smooth muscles, which can be relevant in studies on gastrointestinal disorders [].

Research Applications:

Alzheimer's disease model

Scopolamine administration can induce cognitive impairments similar to those observed in Alzheimer's disease, allowing researchers to study the underlying mechanisms of the disease and test potential therapies.

Motion sickness research

Scopolamine's effectiveness in preventing motion sickness makes it a valuable tool in studying the physiological mechanisms of nausea and vomiting associated with motion.

Neuropharmacological research

Scopolamine's diverse effects on the nervous system make it a valuable tool for researchers investigating various neurological processes, including memory, learning, and cognition.

Drug development

Scopolamine's unique properties can serve as a starting point for developing new drugs with similar or improved therapeutic effects for various conditions, including Alzheimer's disease, nausea, and motion sickness [].

The biological activity of scopolamine hydrobromide is primarily attributed to its role as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, and M4). This antagonism results in various physiological effects, including:

- CNS Effects: Sedation, drowsiness, and potential hallucinations at higher doses.

- Autonomic Effects: Reduction of salivation and bronchial secretions, increased heart rate (tachycardia), and pupil dilation (mydriasis).

- Gastrointestinal Effects: Decreased gastrointestinal motility, which can alleviate nausea and vomiting .

The synthesis of scopolamine hydrobromide involves several steps that typically start with anisodamine hydrobromide as a precursor. A common method includes:

- Degradation: Anisodamine hydrobromide undergoes degradation to yield scopolamine hydrochloride.

- Esterification: Scopolamine hydrochloride is then esterified with acetyl tropine chloride to form acetyl scopolamine.

- Hydrolysis: The acetyl group is hydrolyzed to yield scopolamine racemosum.

- Crystallization: The final product is purified through crystallization to obtain scopolamine hydrobromide .

This method has shown improvements in yield and purity compared to older techniques.

Scopolamine hydrobromide has several important applications:

- Medical Use: Primarily used for the prevention of motion sickness and postoperative nausea. It is available in various forms including transdermal patches that provide sustained release.

- Anesthesia: Used preoperatively to reduce saliva production.

- Research: Employed in studies investigating cholinergic function and neuropharmacology due to its effects on muscarinic receptors .

Scopolamine hydrobromide interacts with various drugs and substances:

- CYP3A4 Inhibitors: Grapefruit juice can inhibit the metabolism of scopolamine, leading to increased plasma concentrations and potential toxicity.

- Other Anticholinergics: Co-administration with other anticholinergic drugs may enhance side effects such as drowsiness and confusion.

- CNS Depressants: Concurrent use with alcohol or sedatives can amplify sedative effects .

Monitoring for interactions is essential for safe administration.

Several compounds share structural or functional similarities with scopolamine hydrobromide. Below is a comparison highlighting their unique features:

| Compound | Structural Features | Primary Uses | Unique Characteristics |

|---|---|---|---|

| Hyoscyamine | Similar tropane structure; methylated nitrogen | Treatment of gastrointestinal disorders | More potent than scopolamine; shorter duration of action |

| Atropine | Tropane alkaloid; racemic mixture | Treatment of bradycardia | Acts on both central and peripheral receptors; faster onset |

| Anisodamine | Related alkaloid; different stereochemistry | Antispasmodic agent | Less sedative effect compared to scopolamine |

| Ipratropium Bromide | Quaternary ammonium derivative | Bronchodilator for asthma | Primarily acts on peripheral receptors; minimal CNS effects |

Scopolamine hydrobromide stands out due to its specific efficacy in treating motion sickness and its unique pharmacokinetic profile that allows for transdermal delivery .

Molecular Structure and Configuration

Scopolamine hydrobromide, with the molecular formula C₁₇H₂₁NO₄·HBr, represents a quaternary ammonium salt formed between the tropane alkaloid scopolamine and hydrobromic acid [1] [3]. The compound exists in both anhydrous and trihydrate forms, with molecular weights of 384.26-384.27 g/mol and 438.30-438.32 g/mol respectively [1] [2] [8]. The International Union of Pure and Applied Chemistry systematic name for the anhydrous form is (1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide [4] [10].

Stereochemistry and Absolute Configuration

The absolute configuration of scopolamine hydrobromide has been definitively established through X-ray crystallographic analysis using anomalous dispersion effects of the bromide atom [5] [11]. The compound exhibits S-configuration at the tropic acid residue, which has been confirmed through both chemical correlation experiments and crystallographic studies [9]. The nitrogen-methyl group adopts an axial configuration within the tropane ring system, a characteristic feature consistently observed across different crystalline forms [5] [11].

The stereochemical designation follows the (1R,2R,4S,5S,7S)-configuration for the scopine moiety, with the critical epoxy bridge maintaining specific spatial orientation [4] [10]. Single crystal X-ray diffraction analysis has revealed that the S-absolute configuration remains consistent across various salt forms and hydration states [5] [37].

Tropane Skeleton and Epoxy Group Characteristics

The tropane skeleton of scopolamine hydrobromide features a distinctive bicyclic [3.2.1] structure with a bridging nitrogen atom at position 9 [1] [12]. The defining structural characteristic is the 6β,7β-epoxy bridge, which distinguishes scopolamine from other tropane alkaloids such as hyoscyamine and atropine [10] [44]. This epoxy group creates a rigid tricyclic system that significantly influences the compound's three-dimensional conformation and biological activity [15].

The epoxy bridge spans carbons 6 and 7 of the tropane ring, creating a fused oxirane ring that restricts molecular flexibility [15] [46]. This structural feature contributes to the compound's unique pharmacological profile compared to other tropane alkaloids lacking this bridging oxygen [44] [46]. The epoxy group also influences the electronic distribution within the molecule, affecting both chemical reactivity and receptor binding characteristics [15].

Structural Relationship to Other Tropane Alkaloids

Scopolamine hydrobromide belongs to the tropinone derivative group of tropane alkaloids, primarily found in Solanaceae family plants [43] [44]. Structurally, it shares the basic tropane framework with hyoscyamine and atropine but differs significantly due to the presence of the epoxy bridge [43] [45]. While hyoscyamine contains the same tropic acid ester linkage, it lacks the 6β,7β-epoxy bridge that characterizes scopolamine [43] [44].

The relationship to cocaine, another prominent tropane alkaloid from the Erythroxylaceae family, reveals convergent evolution of tropane biosynthesis [47] [49]. Both compounds share the tropane core structure but differ in their ester substituents, with cocaine featuring benzoyl and methyl ester groups rather than the tropic acid ester found in scopolamine [44] [49]. The scopine moiety of scopolamine represents the hydroxylated and epoxidated derivative of tropine, the basic tropane alcohol [44] [45].

Physical Properties

Crystalline Forms and Polymorphism

Scopolamine hydrobromide exhibits polymorphism with distinct crystalline forms depending on hydration state and crystallization conditions [15] [34]. The anhydrous form crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.348(1) Å, b = 10.482(1) Å, c = 22.867(1) Å, and volume V = 1761.26(1) ų at 298 K [5] [11] [37]. The trihydrate form shows different crystallographic parameters and belongs to the tetragonal space group P4₃2₁2 [34].

Conformational polymorphism has been observed in the tropate ester moiety, with two distinct conformational families identified: compact conformation in hydrated forms and extended conformation in anhydrous forms [15]. The compact conformation features the phenyl ring positioned underneath the scopine moiety, while the extended conformation shows the phenyl ring in an antiperiplanar orientation relative to the oxirane group [15]. These conformational differences are reflected in distinct solid-state nuclear magnetic resonance spectra [15].

Solubility Profile and Physicochemical Parameters

Scopolamine hydrobromide demonstrates excellent water solubility, with reported values ranging from 38.43 to 50 mg/mL, corresponding to approximately 100 millimolar solutions [17] [21]. The compound shows moderate solubility in dimethyl sulfoxide at 19.21 mg/mL (50 millimolar) and is freely soluble in ethanol and methanol [17] [21] [32]. Solubility in less polar solvents such as chloroform and acetone is significantly reduced, classified as slightly soluble [17] [18].

The partition coefficient (LogP) values range from 0.89 to 1.62, indicating moderate lipophilicity [24] [29]. The compound exhibits a specific rotation [α]D²⁵ of -24 to -27 degrees when measured at a concentration of 5 g/100 mL in water after drying [2] [8] [24]. Aqueous solutions of scopolamine hydrobromide maintain a pH range of 4.0-5.5 when prepared as 5% solutions [17] [22].

Thermal Characteristics and Stability

The melting point of scopolamine hydrobromide varies with hydration state, with anhydrous material melting at 195-199°C and the trihydrate form at 194-197°C [17] [24]. Thermal stability studies have revealed that the compound undergoes significant degradation at temperatures exceeding 250°C [19]. Gas chromatography-mass spectrometry analysis has demonstrated that thermal degradation occurs through elimination of water and cleavage of ester bonds at lower temperatures, with formaldehyde elimination becoming predominant above 250°C [19].

The thermal degradation pathway is influenced by the surrounding chemical environment, with methanol promoting more extensive degradation compared to ethyl acetate [19]. At inlet temperatures of 275°C, scopolamine hydrobromide becomes barely detectable due to complete thermal decomposition [19]. Differential thermal analysis has provided detailed characterization of the thermal behavior and decomposition temperatures [30].

Hygroscopicity and Environmental Sensitivity

Scopolamine hydrobromide exhibits slight hygroscopic behavior, readily absorbing moisture from the atmosphere [22] [24] [25]. The compound demonstrates significant sensitivity to environmental conditions, particularly light, air, and moisture [22] [24] [25]. In dry air conditions, the material shows slight efflorescence, indicating loss of surface moisture [22] [24].

Light sensitivity necessitates storage in amber containers or protection from direct illumination [8] [24] [25]. The compound's stability is compromised by exposure to air and moisture, requiring storage under controlled atmospheric conditions [17] [22] [24]. Recommended storage conditions include room temperature in cool, dark environments with temperatures preferably below 15°C [8] [24].

Chemical Reactivity

Acid-Base Properties

Scopolamine hydrobromide exhibits weak base characteristics with reported pKa values ranging from 7.55 to 7.81, classifying it as a moderately weak base [28] [32]. The basicity arises from the tertiary nitrogen atom within the tropane ring system, which can accept protons under appropriate conditions [28]. As a hydrobromide salt, the compound exists in its protonated form under normal conditions, with the bromide anion serving as the counterion [1] [3].

The acid-base behavior influences the compound's solubility profile and chemical stability across different pH ranges [29]. The tertiary amine character contributes to the compound's lipophilicity, with a reported octanol-water partition coefficient indicating moderate lipophilic properties [28] [32]. These acid-base characteristics play crucial roles in determining the compound's behavior in various chemical environments and formulation conditions.

Hydrolytic Stability

Hydrolytic stability studies have revealed that scopolamine hydrobromide undergoes degradation under certain aqueous conditions [29] [30]. The ester linkage between the scopine and tropic acid moieties represents the primary site of hydrolytic cleavage [30]. Stability testing in aqueous solutions has demonstrated that the compound maintains integrity under neutral pH conditions but shows increased susceptibility to hydrolysis under strongly acidic or basic conditions [29].

Forced degradation studies using hydrochloric acid and sodium hydroxide have confirmed the hydrolytic instability of the ester bond [29]. The degradation products include scopine and tropic acid derivatives, along with other unidentified basic compounds [30]. Storage in aqueous formulations requires careful pH control and the addition of stabilizing agents to prevent hydrolytic degradation [29].

Oxidation-Reduction Behavior

Scopolamine hydrobromide demonstrates susceptibility to oxidative degradation, particularly when exposed to hydrogen peroxide or other strong oxidizing agents [29]. The compound shows incompatibility with oxidizing reagents, leading to chemical modification and loss of integrity [17] [22] [24]. Oxidation studies have revealed that the tertiary nitrogen and hydroxyl groups represent primary sites of oxidative attack [29].

The oxidation-reduction behavior is influenced by environmental factors such as pH, temperature, and the presence of catalytic metal ions [29]. Protection from oxidative conditions requires the use of antioxidants or inert atmospheric storage conditions [24] [25]. The compound's redox characteristics must be considered when formulating with other chemical entities that may promote oxidative processes.

Compatibility with Common Reagents

Chemical compatibility studies have identified several classes of reagents that are incompatible with scopolamine hydrobromide [17] [22] [24]. Strong acids and bases cause chemical degradation through hydrolysis of the ester linkage and potential quaternization reactions [22] [24]. Strong oxidizing agents promote oxidative degradation of the nitrogen-containing ring system and hydroxyl groups [17] [22] [24].

The compound demonstrates stability when stored away from incompatible materials and under appropriate environmental conditions [24] [25]. Compatibility with pharmaceutical excipients and formulation components requires individual assessment based on the specific chemical nature of each additive [27]. Metal catalysts and certain organic solvents may promote degradation reactions and should be avoided in formulation development [22] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Anhydrous) | C₁₇H₂₁NO₄·HBr | [1] [2] [3] |

| Molecular Weight (Anhydrous) | 384.26-384.27 g/mol | [1] [7] [38] |

| Melting Point | 195-199°C | [17] [24] |

| Water Solubility | 38.43-50 mg/mL | [17] [21] |

| pKa | 7.55-7.81 | [28] [32] |

| Specific Rotation [α]D²⁵ | -24 to -27° | [2] [8] [24] |

| Crystal System | Orthorhombic | [5] [11] [37] |

| Space Group | P2₁2₁2₁ | [5] [11] [37] |

¹H Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about scopolamine hydrobromide, revealing characteristic chemical shifts and coupling patterns for the tropane alkaloid framework. Comprehensive one-dimensional and two-dimensional nuclear magnetic resonance studies have established definitive assignments for all proton environments in the molecule [1] [2].

The proton nuclear magnetic resonance spectrum of scopolamine hydrobromide in deuterium oxide exhibits several distinct regions. The aromatic protons of the tropic acid moiety appear as a multiplet between 7.32-7.49 ppm, consistent with a monosubstituted benzene ring [1]. The characteristic tropate alpha-proton resonates at 5.06 ppm as a triplet with coupling constant J = 5.0 Hz, reflecting its position adjacent to both the hydroxymethyl group and the phenyl ring [1].

The tropane ring protons show complex multipicity patterns due to the rigid bicyclic framework. The axial protons H-1, H-5, and H-6 appear in the region 3.80-3.94 ppm in deuterium oxide [1]. These chemical shifts differ significantly from those observed in other deuterated solvents, demonstrating the pronounced solvent effects on proton chemical shifts for this compound. For comparison, in deuterated chloroform, these same protons appear between 2.94-3.37 ppm [1].

The hydroxymethyl protons of the tropic acid residue resonate as a complex multiplet between 3.90-4.00 ppm [1]. The nitrogen-methyl group appears as a singlet at 2.82 ppm in deuterium oxide, representing three protons [1]. Additional tropane ring protons appear as complex multiplets between 2.03-2.46 ppm, reflecting the various axial and equatorial positions within the bicyclic system [1].

Quantitative one-dimensional experiments have successfully identified individual proton sites, with nuclear Overhauser effect spectroscopy data providing crucial information about spatial relationships between protons [2]. The proton nuclear magnetic resonance data demonstrates excellent agreement with previously reported values for scopolamine in deuterium oxide, validating the structural assignments [1].

¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon skeleton of scopolamine hydrobromide, with each chemically distinct carbon atom producing its own characteristic signal. The carbon-13 nuclear magnetic resonance spectrum reveals significant conformational information about the tropate ester moiety and demonstrates the utility of solid-state nuclear magnetic resonance techniques for polymorphic characterization [3] [4].

The nitrogen-methyl carbon represents a diagnostic signal that has been the subject of some controversy in the literature. Recent high-field nuclear magnetic resonance studies assign this carbon at 32.72 ppm in deuterium oxide [1], which differs significantly from earlier reports that assigned it at 25.27 ppm [1]. This discrepancy likely reflects improvements in spectrometer technology and refined assignment techniques.

The tropane ring carbons span a range of chemical shifts reflecting their diverse chemical environments. Carbons C-1 through C-7 of the tropane ring system each exhibit distinct chemical shifts based on their proximity to the nitrogen atom, the oxirane bridge, and the ester functionality [3] [4]. The carbonyl carbon of the ester linkage appears in the expected region around 170 ppm, typical for aromatic ester carbons [1].

The methylol carbon of the tropic acid moiety provides particularly valuable conformational information. Solid-state cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance studies have revealed that the chemical shift of this carbon serves as a diagnostic marker for tropate ester conformation [4]. In compact conformations, where the phenyl ring lies underneath the scopine moiety, the methylol carbon appears upfield of the alkoxy carbon C-3. Conversely, in extended conformations, where the phenyl ring adopts an antiperiplanar orientation to the oxiranyl oxygen atom, the methylol carbon appears downfield from alkoxy carbon C-3 [4].

The aromatic carbons of the tropic acid phenyl ring exhibit characteristic chemical shifts between 120-140 ppm, with the quaternary carbon bearing the ester substitution typically appearing furthest downfield [1]. The oxirane bridge carbons appear around 60 ppm, reflecting their unique three-membered ring environment [3].

Two-Dimensional Nuclear Magnetic Resonance Correlation Studies

Two-dimensional nuclear magnetic resonance spectroscopy has proven essential for complete structural elucidation and assignment confirmation of scopolamine hydrobromide. Multiple correlation techniques, including proton-proton correlation spectroscopy, nuclear Overhauser effect spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation spectroscopy, have been systematically applied to establish connectivity patterns and spatial relationships [1] [2] [5].

Correlation spectroscopy experiments detect scalar coupling networks, revealing which protons are connected through chemical bonds. For scopolamine hydrobromide, correlation spectroscopy data identified a three-proton coupling network representing the CH₂CH moiety and a nine-proton coupling network corresponding to the seven-carbon tropane ring system [2]. These coupling patterns provide definitive evidence for the tropane alkaloid framework and establish connectivity relationships throughout the molecule.

Heteronuclear single quantum coherence spectroscopy correlates protons with their directly bonded carbon atoms, providing one-bond carbon-hydrogen connectivity information. This technique successfully correlated all protons to their directly bonded carbons and, combined with quantitative spectra, determined the number of protons directly bonded to each carbon atom [2]. The presence of methyl, carboxyl, and benzyl groups was clearly identified from these correlation data [2].

Heteronuclear multiple bond correlation spectroscopy detects long-range carbon-hydrogen coupling relationships, typically two and three bonds apart. This technique proved crucial for assembling structural fragments into the complete molecular framework. Long-range carbon-hydrogen pairs detected by heteronuclear multiple bond correlation spectroscopy, combined with proton-proton dipolar coupling pairs from nuclear Overhauser effect spectroscopy, enabled construction of an almost complete molecular structure [2].

Nuclear Overhauser effect spectroscopy provides information about spatial proximity between protons, regardless of bonding connectivity. This technique identified numerous through-space correlations that confirmed the three-dimensional arrangement of the molecule. Additional oxygen atom sites were inferred from heteronuclear multiple bond correlation intensities combined with chemical shift values, or directly from nuclear Overhauser effect correlations [2].

The integration of multiple two-dimensional nuclear magnetic resonance techniques has enabled complete structural characterization with high confidence. Only a single oxygen atom site could not be definitively assigned from nuclear magnetic resonance data alone, but its presence was inferred from comparison to known target analyte structures [2].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometry of scopolamine hydrobromide reveals characteristic fragmentation patterns that provide structural information and enable definitive identification. Electrospray ionization mass spectrometry generates predominantly protonated molecular ions with minimal fragmentation under standard conditions, while collision-induced dissociation produces diagnostic fragment ions [1] [6] [7].

The molecular ion appears at m/z 304.1, corresponding to the protonated form [M+H]⁺ of scopolamine (molecular formula C₁₇H₂₁NO₄, molecular weight 303.35) [1] [7]. This represents the base peak in most electrospray ionization mass spectra, confirming efficient ionization of the tertiary amine functionality under positive ion conditions [7].

The most abundant fragment ion occurs at m/z 156.1, representing approximately 29.90% relative intensity compared to the base peak [7]. This fragment results from cleavage of the bond between the carbonyl carbon and the ester oxygen on the tropane ring, with charge retention on the tropane moiety [1]. This fragmentation pattern is characteristic of tropane alkaloids and provides diagnostic information for structural identification.

A second major fragment appears at m/z 138.1 with 31.65% relative intensity [7]. This ion corresponds to the m/z 156 fragment following loss of water (18 mass units) [1]. The ready loss of water from the m/z 156 fragment suggests the presence of hydroxyl functionality and is consistent with the structure of the tropane ring system.

Additional fragmentation produces minor ions that provide supplementary structural information. An isotope peak at m/z 305.1 represents 18.51% of the base peak intensity, corresponding to the ¹³C isotope of the molecular ion [7]. Low-intensity signals may also include sodium adducts [M+Na]⁺ at m/z 325.9, particularly when sodium-containing buffers are present in the sample preparation [1].

The fragmentation pattern remains consistent across different ionization conditions and has been reproduced in multiple independent studies [1] [6] [7]. These characteristic fragmentations enable reliable identification of scopolamine hydrobromide in complex matrices and form the basis for quantitative liquid chromatography-tandem mass spectrometry methods.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry has emerged as the preferred ionization technique for scopolamine hydrobromide analysis due to its gentle ionization mechanism and compatibility with liquid chromatography separation [6] [8] [9]. The technique produces abundant molecular ions with minimal fragmentation, making it ideal for both qualitative identification and quantitative analysis applications.

The electrospray ionization process efficiently ionizes scopolamine hydrobromide in positive ion mode, taking advantage of the basic nitrogen atom within the tropane ring system [8] [9]. Optimal ionization conditions typically employ capillary voltages of 5000-5500 V with source temperatures between 250-450°C [6] [9]. Nitrogen serves as both the nebulizing and drying gas, with flow rates optimized for maximum sensitivity [6].

Mobile phase composition significantly influences ionization efficiency. Aqueous solutions containing volatile organic modifiers such as methanol or acetonitrile provide optimal electrospray stability [8] [9]. The addition of small amounts of formic acid (0.1% v/v) enhances protonation efficiency and improves signal intensity [9]. Buffer systems using ammonium formate (2-40 mM) have also proven effective for maintaining consistent ionization across analytical runs [8].

Multiple reaction monitoring mode represents the most sensitive detection approach for quantitative applications. Precursor ion selection typically focuses on m/z 304.2, with product ion monitoring at m/z 138.1 and 156.1 [6] [8]. Collision energies of 15-30 eV provide optimal fragmentation efficiency while maintaining adequate sensitivity [6].

The technique demonstrates excellent linearity across wide concentration ranges, typically spanning three to four orders of magnitude. Lower limits of quantification as low as 2-5 pg/mL have been achieved in plasma matrices [9] [10], making the technique suitable for pharmacokinetic and toxicological applications. Matrix effects are generally minimal when appropriate sample preparation techniques are employed [11] [10].

Method validation studies consistently demonstrate acceptable precision and accuracy parameters. Intra-day and inter-day precision values typically fall below 15% relative standard deviation, with accuracy values within ±15% of nominal concentrations [11] [10]. The technique has been successfully applied to numerous bioanalytical applications, including pharmacokinetic studies and forensic analysis.

Collision-Induced Dissociation Profiles

Collision-induced dissociation provides detailed structural information about scopolamine hydrobromide through controlled fragmentation of the molecular ion. This technique enables confirmation of structural assignments and generates characteristic fragmentation patterns that support definitive identification [1] [12] [13].

The collision-induced dissociation process involves acceleration of the protonated molecular ion (m/z 304.1) to kinetic energies sufficient to induce fragmentation upon collision with neutral gas molecules [12] [13]. Typical collision energies range from 15-30 eV, depending on the mass spectrometer configuration and desired fragmentation extent [6]. Nitrogen, argon, or helium serve as collision gases, with selection based on the specific instrument design and analytical requirements [12].

Low-energy collision-induced dissociation (less than 1 keV) predominates in most analytical applications and produces fragmentation patterns that are highly dependent on collision energy [13]. Very low collision energies favor molecular ion rearrangements, while increasing kinetic energy promotes direct bond cleavage reactions. The probability of direct bond cleavage increases with collision energy, leading to more extensive fragmentation and additional structural information [13].

The primary fragmentation pathway involves cleavage of the ester bond connecting the tropate and scopine moieties. This process generates the characteristic m/z 156.1 fragment corresponding to the tropane ring system with retention of the positive charge [1]. Secondary fragmentation of this ion through water loss produces the m/z 138.1 fragment, representing a diagnostic fragmentation sequence for tropane alkaloids [1].

High-energy collision-induced dissociation (1-20 keV range) can be performed using tandem magnetic sector or time-of-flight instruments [13]. These conditions promote more extensive fragmentation and can provide additional structural information, including ring-opening reactions and rearrangement processes. However, high-energy conditions are less commonly employed for routine analytical applications due to instrument complexity and cost considerations.

The collision-induced dissociation profiles remain reproducible across different instrument platforms when appropriate energy scaling is applied. These fragmentation patterns form the foundation for multiple reaction monitoring methods used in quantitative liquid chromatography-tandem mass spectrometry applications [6] [8] [9]. The characteristic fragmentation behavior enables confident identification of scopolamine hydrobromide even in complex biological matrices.

Infrared Spectroscopy and Characteristic Absorption Bands

Infrared spectroscopy provides valuable fingerprint information for scopolamine hydrobromide identification, with characteristic absorption bands reflecting the compound's diverse functional groups [14] [15] [16]. The infrared spectrum serves as an important analytical tool for pharmaceutical quality control and forensic identification applications.

The method of preparation significantly affects the infrared spectrum of scopolamine hydrobromide, necessitating standardized sample preparation procedures for reliable identification [14] [16]. Column chromatographic procedures can be employed to both isolate the compound and ensure consistent salt formation, yielding reproducible infrared spectra suitable for identity testing [14] [16].

The hydroxyl stretching region exhibits broad absorption characteristic of hydrogen-bonded systems. The presence of water molecules in hydrated crystal forms contributes additional complexity to this spectral region [15] [17]. Careful sample drying procedures may be necessary to distinguish between intrinsic molecular absorption and hydration-related bands [17].

The carbonyl stretching vibration of the ester functionality appears as a strong, sharp absorption in the region typical of aromatic esters. This band provides definitive evidence for the intact ester linkage between the scopine and tropic acid moieties [15]. The frequency and intensity of this absorption can be influenced by hydrogen bonding interactions in the solid state [15].

Aromatic carbon-hydrogen and carbon-carbon stretching vibrations appear in their characteristic regions, confirming the presence of the phenyl ring system. The substitution pattern of the aromatic ring can be inferred from the fingerprint region absorption pattern [15]. Multiple bands in the aromatic carbon-hydrogen bending region provide additional confirmation of the monosubstituted benzene ring.

The aliphatic carbon-hydrogen stretching region reflects the complex tropane ring system, with multiple overlapping absorptions from the various methylene and methine environments. The nitrogen-methyl group contributes characteristic absorption in this region [15]. Fingerprint region analysis enables differentiation between different polymorphic forms and hydration states [15] [17].

The bromide counterion does not contribute direct infrared absorption but influences the overall spectral pattern through ionic interactions and crystal packing effects [15]. Comparison of hydrobromide and hydrochloride salts reveals subtle but reproducible differences in the fingerprint region that enable salt form identification [15].

Surface-enhanced Raman spectroscopy has been developed as a complementary vibrational technique for scopolamine hydrobromide detection [18]. The Raman spectrum exhibits characteristic peaks that can be used for quantitative analysis, with the peak at 1002 cm⁻¹ serving as the primary analytical band [18]. This technique offers enhanced sensitivity with detection limits reaching 0.5 μg/mL in aqueous solution [18].

X-ray Crystallography

Crystal Structure of Scopolamine Hydrobromide Sesquihydrate

The crystal structure of scopolamine hydrobromide sesquihydrate has been determined by single-crystal X-ray diffraction analysis, revealing detailed three-dimensional molecular arrangements and intermolecular interactions [19] [20]. This polymorphic form represents one of several known hydrated crystal structures of the compound.

Scopolamine hydrobromide sesquihydrate crystallizes in the tetragonal space group P4₃2₁2 with unit cell parameters a = 11.870(4) Å and c = 26.193(3) Å at 180 K [19]. The unit cell volume is 3691(1) ų with Z = 8, indicating eight formula units per unit cell [19]. Structure refinement converged to R(F) = 0.062 and Rw(F) = 0.059, demonstrating good data quality and reliable structural parameters [19].

Thermogravimetric analysis confirms the sesquihydrate stoichiometry, showing a total weight loss of approximately 6% corresponding to loss of 1.5 molecules of water per formula unit [19]. This water content is consistent with the crystallographic determination, which reveals both full and partial occupancy water sites within the crystal structure [19].

The molecular conformation within the sesquihydrate structure shows the phenyl ring in a syn-to-oxirane arrangement [19]. This conformational preference matches that observed in the corresponding crystalline methyliodide quaternary ammonium salt and in hyoscyamine hydrobromide, but differs from the anti-to-oxirane arrangement found in anhydrous scopolamine hydrobromide [19].

The nitrogen-methyl group adopts an axial configuration within the tropane ring system, consistent with conformational preferences observed in other crystal forms [19]. The tropate ester moiety exhibits what has been termed the "compact" conformation, where the phenyl ring lies underneath the scopine moiety rather than in an extended arrangement [3] [4].

Water molecules in the sesquihydrate structure participate in extensive hydrogen bonding networks that stabilize the crystal packing. Some water sites show partial occupancy and disorder, contributing to the fractional hydration stoichiometry [19]. The bromide anions are incorporated into the hydrogen bonding network, serving as acceptors for water molecules and scopolammonium cations [19].

The crystal structure provides important information about intermolecular interactions and packing arrangements that influence physical properties such as solubility and stability. Understanding these structural features is essential for pharmaceutical development and quality control applications [19].

Polymorphic Forms and Crystal Packing Arrangements

Scopolamine hydrobromide exhibits multiple polymorphic forms that differ in their hydration states and crystal packing arrangements [21] [19] [22] [23] [24]. These structural variations have significant implications for pharmaceutical properties and analytical characterization.

The anhydrous form crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.348(1) Å, b = 10.482(1) Å, and c = 22.867(1) Å at 298 K [22] [23]. The unit cell volume is 1761.26(1) ų with Z = 4, and structure refinement gives R(F) = 0.053 and Rw(F) = 0.049 [22] [23]. This form exhibits a different tropate conformation compared to hydrated polymorphs [22] [23].

The trihydrate form also crystallizes in the orthorhombic space group P2₁2₁2₁ but with different unit cell dimensions: a = 10.2132(2) Å, b = 15.1834(2) Å, and c = 25.0314(3) Å at 93 K [21]. This form contains three water molecules per scopolamine hydrobromide unit, representing the highest hydration state among characterized polymorphs [21].

Conformational differences between polymorphic forms primarily involve the tropate ester moiety orientation. Crystalline hydrated forms typically adopt a "compact" conformation where the phenyl ring lies underneath the scopine moiety [3] [4]. In contrast, anhydrous forms often exhibit an "extended" conformation where the phenyl ring adopts an antiperiplanar orientation relative to the oxiranyl oxygen atom [3] [4].

These conformational differences have been characterized by solid-state cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy [3] [4]. The methylol carbon chemical shift serves as a diagnostic marker for tropate ester conformation, appearing upfield of alkoxy carbon C-3 in compact conformations and downfield in extended conformations [4].

Crystal packing arrangements vary significantly between polymorphic forms, affecting intermolecular interactions and hydrogen bonding patterns. Hydrated forms incorporate water molecules into extensive hydrogen bonding networks, while anhydrous forms rely primarily on direct intermolecular interactions between scopolammonium cations and bromide anions [21] [22] [23].

The different polymorphic forms exhibit distinct physical properties including solubility, dissolution rate, and stability characteristics. These variations are attributed to differences in crystal packing density, hydrogen bonding strength, and conformational energy [21] [19] [22] [23]. Analytical techniques such as powder X-ray diffraction, thermal analysis, and vibrational spectroscopy are essential for polymorph identification and quality control [21] [24].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.98 (LogP)

log Kow = 0.98

Melting Point

UNII

GHS Hazard Statements

H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (33.33%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (33.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Although transdermal scopolamine has been shown to decrease basal acid output and inhibit betazole-, pentagastrin-, and peptone-stimulated gastric acid secretion in healthy individuals, it has not been determined whether transdermal scopolamine is effective in the adjunctive treatment of peptic ulcer disease. /Use is not currently included in the labeling approved by the US FDA/

Transdermal scopolamine has shown minimal antiemetic activity against chemotherapy-induced vomiting. /Use is not currently included in the labeling approved by the US FDA/

Scopolamine hydrobromide is used as a mydriatic and cycloplegic, especially when the patient is sensitive to atropine or when less prolonged cycloplegia is required. The effects of the drug appear more rapidly and have a shorter duration of action than those of atropine. Scopolamine hydrobromide is also used in the management of acute inflammatory conditions (i.e., iridocyclitis) of the iris and uveal tract. /Scopolamine hydrobromide/

For more Therapeutic Uses (Complete) data for SCOPOLAMINE (10 total), please visit the HSDB record page.

Pharmacology

Scopolamine is a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic and antivertigo properties. Structurally similar to acetylcholine, scopolamine antagonizes acetylcholine activity mediated by muscarinic receptors located on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. The agent is used to cause mydriasis, cycloplegia, to control the secretion of saliva and gastric acid, to slow gut motility, and prevent vomiting.

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD01 - Scopolamine

N - Nervous system

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM05 - Scopolamine

S - Sensory organs

S01 - Ophthalmologicals

S01F - Mydriatics and cycloplegics

S01FA - Anticholinergics

S01FA02 - Scopolamine

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting.

The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

672-21-9

Absorption Distribution and Excretion

Following oral administration, approximately 2.6% of unchanged scopolamine is recovered in urine. Compared to this, using the transdermal patch system, less than 10% of the total dose, both as unchanged scopolamine and metabolites, is recovered in urine over 108 hours. Less than 5% of the total dose is recovered unchanged.

The volume of distribution of scopolamine is not well characterized. IV infusion of 0.5 mg scopolamine over 15 minutes resulted in a volume of distribution of 141.3 ± 1.6 L.

IV infusion of 0.5 mg scopolamine resulted in a clearance of 81.2 ± 1.55 L/h, while subcutaneous administration resulted in a lower clearance of 0.14-0.17 L/h.

Scopolamine hydrobromide is rapidly absorbed following IM or subcutaneous injection. The drug is well absorbed from the GI tract, principally from the upper small intestine. Scopolamine also is well absorbed percutaneously. Following topical application behind the ear of a transdermal system, scopolamine is detected in plasma within 4 hours, with peak concentrations occurring within an average of 24 hours. In one study in healthy individuals, mean free and total (free plus conjugated) plasma scopolamine concentrations of 87 and 354 pg/mL, respectively, have been reported within 24 hours following topical application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours. /Scopolamine hydrobromide/

Following oral administration of a 0.906-mg dose of scopolamine in one individual, a peak concentration of about 2 ng/mL was reached within 1 hour. Although the commercially available transdermal system contains 1.5 mg of scopolamine, the membrane-controlled diffusion system is designed to deliver approximately 1 mg of the drug to systemic circulation at an approximately constant rate over a 72-hour period. An initial priming dose of 0.14 mg of scopolamine is released from the adhesive layer of the system at a controlled, asymptotically declining rate over 6 hours; then, the remainder of the dose is released at an approximate rate of 5 ug/hour for the remaining 66-hour functional lifetime of the system. The manufacturer states that the initial priming dose saturates binding sites on the skin and rapidly brings the plasma concentration to steady-state. In a crossover study comparing urinary excretion rates of scopolamine during multiple 12-hour collection intervals in healthy individuals, there was no difference between the rates of excretion of drug during steady-state (24-72 hours) for constant-rate IV infusion (3.7-6 mcg/hour) and transdermal administration. The transdermal system appeared to deliver the drug to systemic circulation at the same rate as the constant-rate IV infusion; however, relatively long collection intervals (12 hours) make it difficult to interpret the data precisely. During the 12- to 24-hour period of administration and after 72 hours, the rate of excretion of scopolamine was higher with the transdermal system than with the constant-rate IV infusion.

The distribution of scopolamine has not been fully characterized. The drug appears to be reversibly bound to plasma proteins. Scopolamine apparently crosses the blood-brain barrier since the drug causes CNS effects. The drug also reportedly crosses the placenta and is distributed into milk..

Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine. Following oral administration of a single dose of scopolamine in one study, only small amounts of the dose (about 4-5%) were excreted unchanged in urine within 50 hours; urinary clearance of unchanged drug was about 120 mL/minute. In another study, 3.4% or less than 1% of a single dose was excreted unchanged in urine within 72 hours following subcutaneous injection or oral administration of the drug, respectively. Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours in healthy individuals, the urinary excretion rate of free and total (free plus conjugated) scopolamine was about 0.7 and 3.8 ug/hour, respectively. Following removal of the transdermal system of scopolamine, depletion of scopolamine bound to skin receptors at the site of the application of the transdermal system results in a log-linear decrease in plasma scopolamine concentrations. Less than 10% of the total dose is excreted in urine as unchanged drug and its metabolites over 108 hours.

Metabolism Metabolites

Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine.

Associated Chemicals

Wikipedia

Drug Warnings

Scopolamine in therapeutic doses normally causes CNS depression manifested as drowsiness, amnesia, fatigue, and dreamless sleep, with a reduction in rapid eye movement (REM) sleep. It also causes euphoria and is therefore subject to some abuse. The depressant and amnesic effects formerly were sought when scopolamine was used as an adjunct to anesthetic agents or for preanesthetic medication. However, in the presence of severe pain, the same doses of scopolamine can occasionally cause excitement, restlessness, hallucinations, or delirium. These excitatory effects resemble those of toxic doses of atropine.

Scopolamine-induced inhibition of salivation occurs within 30 minutes or within 30 minutes to 1 hour and peaks within 1 or 1-2 hours after IM or oral administration, respectively; inhibition of salivation persists for up to 4-6 hours. Following IV administration of a 0.6-mg dose in one study, amnesia occurred within 10 minutes, peaked between 50-80 minutes, and persisted for at least 120 minutes after administration. Following IM administration of a 0.2-mg dose of scopolamine in one study, antiemetic effect occurred within 15-30 minutes and persisted for about 4 hours. Following IM administration of a 0.1- or 0.2-mg dose in another study, mydriasis persisted for up to 8 hours. The transdermal system is designed to provide an antiemetic effect with an onset of about 4 hours and with a duration of up to 72 hours after application.

Small doses of ... scopolamine inhibit the activity of sweat glands innervated by sympathetic cholinergic fibers, and the skin becomes hot and dry. Sweating may be depressed enough to raise the body temperature, but only notably so after large doses or at high environmental temperatures.

For more Drug Warnings (Complete) data for SCOPOLAMINE (21 total), please visit the HSDB record page.

Biological Half Life

Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours, the average elimination half-life of the drug was 9.5 hours.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

AUTOMATED PRE-COLUMN DERIVATIZATION SYSTEM & COUPLING OF THIS AUTOANALYZER-TYPE SYSTEM WITH HIGH-PERFORMANCE LIQ CHROMATOGRAPHY IS DISCUSSED. LINEARITY OF SYSTEM FOR HYOSCYAMINE & ERGOTAMINE IS SIGNIFICANT IN CONCN RANGES OF 80-200 NG & 240-720 NG/INJECTION, RESPECTIVELY.

Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /scopolamine hydrobromide/

Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: reaction with chlorine and chloroform; formation of a brownish color /scopolamine hydrobromide/

For more Analytic Laboratory Methods (Complete) data for SCOPOLAMINE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

The absorption of oral medications may be decreased during the concurrent use of scopolamine because of decreased gastric motility and delayed gastric emptying.

Concomitant administration of antimuscarinics and corticosteroids may result in increased intraocular pressure. /Antimuscarinics/Antispasmodics/

Antacids may decrease the extent of absorption of some oral antimuscarinics when these drugs are administered simultaneously. Therefore, oral antimuscarinics should be administered at least 1 hour before antacids. Antimuscarinics may be administered before meals to prolong the effects of postprandial antacid therapy. However, controlled studies have failed to demonstrate a substantial difference in gastric pH when combined antimuscarinic and antacid therapy was compared with antacid therapy alone. /Antimuscarinics/Antispasmodics/

For more Interactions (Complete) data for SCOPOLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/